7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol ring, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol ring. This intermediate is then esterified with methylbenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), have similar structural features and biological activities.
Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, share some structural similarities and are known for their diverse biological activities.
Uniqueness
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is unique due to its specific combination of functional groups and the presence of both benzoxathiol and methoxyphenyl moieties
Properties
Molecular Formula |
C22H16O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate |
InChI |
InChI=1S/C22H16O5S/c1-13-5-3-4-6-17(13)21(23)26-16-11-18(14-7-9-15(25-2)10-8-14)20-19(12-16)28-22(24)27-20/h3-12H,1-2H3 |
InChI Key |
ZZHTWFZJZYZVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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